![molecular formula C11H12N2O2S B2418855 (1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid CAS No. 333435-51-1](/img/structure/B2418855.png)
(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
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Description
(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid, also known as EBSAA, is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of benzoic acid, an aromatic carboxylic acid found in many plants and animals. The compound has been used in various studies for its ability to interact with proteins, enzymes, and other molecules in the body. This article will discuss the synthesis methods of EBSAA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Luminescent Properties and Coordination Polymers
(Zhu, Ji, Zhang, & Gou, 2009) studied the hydrothermal reaction of CdI2 with BMSA, leading to a 1D Cd2+ coordination polymer with unique luminescent properties. The polymer features an inorganic skeleton chain with benzoimidazole-2-thiol as organic building blocks, demonstrating a broad luminescence with emission maxima at 390 nm.
Antimicrobial Activity
(Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017) described the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and their evaluation for antimicrobial activity. Some compounds showed significant activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus.
Fluorescence Applications
(Wei, Babich, Ouellette, & Zubieta, 2006) explored tridentate ligands derived from benzimidazole for fluorescence applications. They synthesized complexes with a rhenium tricarbonyl core, showing potential in luminescence spectroscopy.
Metal Complex Synthesis
(Yousif, Muaiad, & Adil, 2011) reported the synthesis of metal complexes using (Benzothiazol-2-ylsulfanyl)-acetic acid with metals like Fe(II), Mn(II), Co(II), Hg(II), and Cr(III). These complexes, characterized by various spectroscopic methods, proposed monomer structures.
Synthesis of Pyrrol-2-ylsulfanyl Alkanoic Acids
(Rudyakova, Mirskova, & Levkovskaya, 2008) synthesized (1-Benzyl-1H-pyrrol-2-ylsulfanyl)acetic acid and related compounds. These novel syntheses involved reactions with thiourea, iodine, and halogen-substituted alkanoic acids.
Biological Activity of Imidazo[1,2-a]benzimidazole Derivatives
(Anisimova, Tolpygin, Spasov, Serdyuk, & Sukhov, 2011) synthesized ethyl esters of imidazo[1,2-a]benzimidazole derivatives and studied their biological activities, including fungicidal, antimicrobial, and effects on brain rhythmogenesis.
properties
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-13-9-6-4-3-5-8(9)12-11(13)16-7-10(14)15/h3-6H,2,7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHMOWCRFNUPGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801752 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid |
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